molecular formula C6H5N3O B6210265 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile CAS No. 218921-35-8

2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile

Cat. No. B6210265
CAS RN: 218921-35-8
M. Wt: 135.1
InChI Key:
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Description

“2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions . The IR spectrum shows peaks at 1652 cm^-1 (C=O) and 1620 cm^-1 (C=N) . The ^1H NMR spectrum provides information about the hydrogen atoms present in the molecule .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The InChI code for this compound is 1S/C6H6N2O3/c9-5-1-2-7-4-8 (5)3-6 (10)11/h1-2,4H,3H2, (H,10,11) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 154.13 .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile involves the reaction of a pyrimidine derivative with an acetonitrile compound.", "Starting Materials": [ "2,4,6-trichloropyrimidine", "acetonitrile", "sodium hydride", "dimethylformamide", "water" ], "Reaction": [ "Step 1: Dissolve 2,4,6-trichloropyrimidine in dry dimethylformamide.", "Step 2: Add sodium hydride to the solution and stir for 30 minutes.", "Step 3: Slowly add acetonitrile to the reaction mixture and stir for 2 hours.", "Step 4: Add water to the reaction mixture and stir for 30 minutes.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the solid under vacuum to obtain 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile." ] }

CAS RN

218921-35-8

Product Name

2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile

Molecular Formula

C6H5N3O

Molecular Weight

135.1

Purity

95

Origin of Product

United States

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